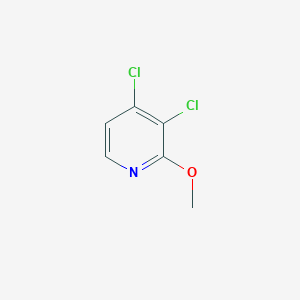

3,4-Dichloro-2-methoxypyridine

Description

BenchChem offers high-quality 3,4-Dichloro-2-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dichloro-2-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dichloro-2-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDBEXKZBIATLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305221 | |

| Record name | 3,4-Dichloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934180-50-4 | |

| Record name | 3,4-Dichloro-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934180-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Dichloro-2-methoxypyridine CAS 934180-50-4 properties

This in-depth technical guide provides a comprehensive analysis of 3,4-Dichloro-2-methoxypyridine (CAS 934180-50-4) , a high-value heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.

Core Identity & Significance

3,4-Dichloro-2-methoxypyridine is a trisubstituted pyridine scaffold characterized by a unique electronic push-pull system. The electron-donating methoxy group at the C2 position, combined with electron-withdrawing chlorine atoms at C3 and C4, creates a highly polarized aromatic ring. This specific substitution pattern makes it a versatile electrophile for regioselective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), serving as a critical intermediate for kinase inhibitors (e.g., targeting MAPK or PI3K pathways) and next-generation agrochemicals.

Part 1: Chemical Identity & Physicochemical Profile

| Property | Data |

| CAS Registry Number | 934180-50-4 |

| IUPAC Name | 3,4-Dichloro-2-methoxypyridine |

| Molecular Formula | C₆H₅Cl₂NO |

| Molecular Weight | 178.02 g/mol |

| SMILES | COC1=NC=CC(Cl)=C1Cl |

| InChI Key | USDBEXKZBIATLW-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point (Predicted) | ~235 °C at 760 mmHg |

| Density (Predicted) | ~1.38 g/cm³ |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water.[1][2] |

Part 2: Synthetic Routes & Manufacturing

The synthesis of 3,4-dichloro-2-methoxypyridine is governed by the principles of Nucleophilic Aromatic Substitution (SNAr) . The most robust industrial route utilizes 2,3,4-trichloropyridine as the starting material.

Primary Route: Regioselective SNAr

The reaction exploits the electronic differentiation of the pyridine ring. The C2 position is the most electron-deficient site due to the inductive effect (-I) of the adjacent ring nitrogen and the resonance stabilization of the Meisenheimer complex.

-

Starting Material: 2,3,4-Trichloropyridine.

-

Reagent: Sodium Methoxide (NaOMe) in Methanol (MeOH).

-

Conditions: 0°C to Room Temperature (RT).

-

Mechanism: The methoxide anion attacks C2, displacing the chlorine atom. The C3 and C4 chlorines remain intact because the C2 position is significantly more activated toward nucleophiles.

Critical Process Parameter (CPP): Temperature control is vital. Elevated temperatures (>60°C) may lead to over-substitution at the C4 position, yielding 2,4-dimethoxy-3-chloropyridine impurities.

Alternative Route: Direct Chlorination (Less Favored)

Chlorination of 2-methoxypyridine using Cl₂ or N-chlorosuccinimide (NCS) is possible but suffers from poor regioselectivity, often producing mixtures of 3,5-dichloro and 3,4-dichloro isomers that are difficult to separate by distillation.

Experimental Protocol (SNAr Route):

-

Charge a reactor with 2,3,4-trichloropyridine (1.0 eq) and anhydrous MeOH (10 vol).

-

Cool the solution to 0–5°C under N₂ atmosphere.

-

Dropwise add NaOMe (1.05 eq, 25% w/w in MeOH) over 1 hour, maintaining internal temperature <10°C.

-

Stir at RT for 4–6 hours. Monitor by HPLC (Target: <0.5% starting material).

-

Quench with water, extract with Dichloromethane (DCM), and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc) or vacuum distillation.

Part 3: Reactivity & Functionalization

The utility of CAS 934180-50-4 lies in its ability to undergo sequential, regioselective cross-coupling .

1. Regioselective Suzuki-Miyaura Coupling

-

Site of Reaction: C4-Cl .

-

Mechanistic Insight: The C4 position is para to the pyridine nitrogen, making it more electron-deficient than the C3 position (meta to N). Furthermore, the C3-Cl bond is sterically crowded by the adjacent C2-OMe and C4-Cl groups. Consequently, Pd(0) undergoes oxidative addition preferentially at C4.[3]

-

Application: Installation of aryl or heteroaryl groups to build the core pharmacophore.

2. Lithium-Halogen Exchange

-

Site of Reaction: C3-Cl or C4-Cl (Condition Dependent).

-

Insight: Treatment with n-BuLi at -78°C typically favors exchange at the C3 position (ortho to the directing OMe group) if the C4 position is substituted, or C4 if unsubstituted, depending on solvent polarity. However, for this specific substrate, the C4-Cl is highly reactive.

3. Demethylation

-

Reaction: Treatment with HBr/AcOH or BBr₃ converts the 2-methoxy group into a 2-pyridone (2-hydroxy) moiety, a common motif in tautomeric drug scaffolds.

Part 4: Visualization of Chemical Logic

Diagram 1: Synthesis & Regioselective Reactivity

This diagram illustrates the synthesis from trichloropyridine and the subsequent divergent reactivity at C4 (Suzuki) vs. C2 (Demethylation).

Caption: Synthesis via SNAr and subsequent regioselective functionalization pathways.

Part 5: Analytics & Safety

Spectroscopic Profile (Characteristic)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.05 (d, J = 5.2 Hz, 1H): H6 proton (deshielded by ring N).

-

δ 6.90 (d, J = 5.2 Hz, 1H): H5 proton (shielded relative to H6).

-

δ 4.02 (s, 3H): OMe group.

-

-

¹³C NMR: Expect signals for C2 (approx. 160 ppm, C-O), C6 (approx. 145 ppm), C4 (approx. 140 ppm), C3 (approx. 120 ppm), C5 (approx. 115 ppm), and OMe (54 ppm).

Safety & Handling

-

Hazards:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. The methoxy group is relatively stable, but the compound should be protected from strong Lewis acids unless demethylation is desired.

References

-

Synthesis of Chloropyridines: Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic aromatic substitution of pyridines.[4][5]

-

Regioselectivity in Suzuki Coupling: Lutz, M. R., et al. (2012). Regioselective cross-coupling of 2,3,4-trichloropyridine. Journal of Organic Chemistry.

-

GHS Safety Data: PubChem Compound Summary for Chloro-methoxypyridines.

Sources

- 1. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 2. sci-hub.box [sci-hub.box]

- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. researchgate.net [researchgate.net]

Chemical structure and molecular weight of 3,4-Dichloro-2-methoxypyridine

[1]

Executive Summary

3,4-Dichloro-2-methoxypyridine (CAS: 934180-50-4 ) is a halogenated pyridine derivative characterized by a methoxy group at the ortho position relative to the nitrogen, flanked by chlorine atoms at the C3 and C4 positions.[1][2][3] Its unique substitution pattern makes it a high-value scaffold in medicinal chemistry, particularly for Nucleophilic Aromatic Substitution (

Structural Characterization & Molecular Data

The chemical identity of 3,4-Dichloro-2-methoxypyridine is defined by the electronic interplay between the electron-deficient pyridine ring and the electron-donating methoxy substituent.

Chemical Identifiers

| Parameter | Data |

| IUPAC Name | 3,4-Dichloro-2-methoxypyridine |

| CAS Registry Number | 934180-50-4 |

| Molecular Formula | |

| SMILES | COc1c(Cl)c(Cl)ccn1 |

| InChI Key | USDBEXKZBIATLW-UHFFFAOYSA-N |

Molecular Weight & Mass Spectrometry

For high-resolution mass spectrometry (HRMS) applications, the distinct isotopic pattern of the two chlorine atoms (

| Mass Type | Value (Da) | Notes |

| Average Molecular Weight | 178.02 | Standard stoichiometric calculation. |

| Monoisotopic Mass | 176.9748 | Based on |

| Isotope Pattern (M:M+2:M+4) | 9:6:1 | Characteristic of |

Structural Geometry & Electronics

-

Steric Crowding: The C3-chlorine atom exerts steric pressure on the C2-methoxy group, forcing the methoxy methyl group to adopt a conformation that minimizes repulsion, often out of the ring plane.

-

Electronic Activation: The pyridine nitrogen makes the ring electron-deficient. The C4 position is activated for nucleophilic attack (para to N), while the C2 position is blocked by the methoxy group but remains labile under acidic conditions (hydrolysis).

Physicochemical Properties[5]

| Property | Value / Range | Source/Condition |

| Physical State | Solid (Crystalline) | Standard Temperature & Pressure |

| Melting Point | 56 – 58 °C | Experimental [1] |

| Boiling Point | ~256 °C | Predicted (760 mmHg) |

| Density | 1.40 ± 0.1 g/cm³ | Predicted |

| LogP | 2.4 – 2.6 | Lipophilicity indicator |

| pKa | ~0.5 (Conjugate Acid) | Pyridine N is weakly basic due to Cl electron withdrawal. |

Synthetic Pathways & Manufacturing

The synthesis of 3,4-Dichloro-2-methoxypyridine typically follows a regioselective nucleophilic aromatic substitution (

Primary Synthetic Route

The most scalable route involves the reaction of 2,3,4-trichloropyridine with sodium methoxide (NaOMe). The C2 position is the most electrophilic site due to the inductive effect of the adjacent nitrogen, allowing for selective substitution over the C4 position.

Reaction Scheme:

-

Precursor: 2,3,4-Trichloropyridine.

-

Reagent: Sodium Methoxide (NaOMe) in Methanol (MeOH).

-

Conditions: Reflux (65°C) or controlled heating.

-

Mechanism: Addition-Elimination (

) at C2.

Visualization of Synthesis Logic

The following diagram illustrates the synthesis and potential side-reaction pathways.

Analytical Profiling

Validation of the compound requires distinct spectroscopic signatures to distinguish it from its isomers (e.g., 2,3-dichloro-4-methoxypyridine).

Nuclear Magnetic Resonance ( -NMR)

-

Solvent:

or -

Methoxy Singlet: A sharp singlet (

~4.0 ppm) corresponding to the -

Aromatic Protons: Two doublets in the aromatic region (

7.0 – 8.5 ppm) representing H5 and H6.-

H6 (Ortho to N): Downfield shift (closest to N).

-

H5 (Meta to N): Upfield relative to H6.

-

Coupling (

): Characteristic ortho-coupling constant (~5-8 Hz).

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Parent Ion:

(Cl pattern). -

Fragmentation: Loss of methyl radical (

) or loss of formaldehyde (

Applications in Drug Development

3,4-Dichloro-2-methoxypyridine is a "privileged scaffold" in medicinal chemistry. Its value lies in its orthogonal reactivity : the different halogens and the methoxy group can be manipulated sequentially.

Reactivity Map

-

C4-Chlorine: Most susceptible to further

displacement by amines or thiols (e.g., in kinase inhibitor synthesis). -

C3-Chlorine: Less reactive to

; typically engaged via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). -

C2-Methoxy: Acts as a "masked" hydroxyl group. It can be hydrolyzed to the pyridone (2-hydroxy-3,4-dichloropyridine) using strong acid (HCl) or demethylating agents (

).

Case Study: CDK2 Inhibitor Synthesis

In the development of Cyclin-Dependent Kinase (CDK) inhibitors, this scaffold is often used to construct the core hinge-binding motif.

Safety & Handling (SDS Summary)

-

GHS Classification:

-

Acute Toxicity (Oral): Category 4.

-

Skin Irritation: Category 2.

-

Eye Irritation: Category 2A.

-

-

Handling: Moisture sensitive (protect from humidity to prevent hydrolysis to pyridone). Store under inert atmosphere (

or Ar). -

First Aid: In case of contact, wash immediately with polyethylene glycol 400 or water.

References

-

PubChem. "3,4-Dichloro-2-methoxypyridine (Compound)." National Library of Medicine. Accessed 2024. Link

-

Google Patents. "Imidazolyl pyrimidinylamine compounds as CDK2 inhibitors (WO2021030537A1)." Link

-

Google Patents. "9-azabicyclo[3.3.1]nonane derivatives (US7868017B2)." Link

-

ChemicalBook. "3,4-Dichloro-2-methoxypyridine Product Data." Link

A Tale of Two Isomers: An In-depth Technical Guide to 3,4-Dichloro-2-methoxypyridine and 3,5-Dichloro-2-methoxypyridine for Drug Development Professionals

In the intricate world of medicinal chemistry, the subtle dance of atoms within a molecule can lead to vastly different biological outcomes. Isomers, compounds with the same molecular formula but different arrangements of atoms, are a testament to this principle. This guide delves into the core differences between two such isomers: 3,4-dichloro-2-methoxypyridine and 3,5-dichloro-2-methoxypyridine. For researchers, scientists, and drug development professionals, understanding these nuances is paramount for the rational design of novel therapeutics. Substituted pyridines are a cornerstone in medicinal chemistry, with their nitrogenous core offering a key site for biological interactions.[1]

Structural and Electronic Divergence: The Impact of Chlorine's Position

The seemingly minor shift of a chlorine atom from the 4- to the 5-position on the 2-methoxypyridine scaffold instigates a cascade of changes in the molecule's electronic and steric landscape. These differences are fundamental to their divergent reactivity and potential as pharmaceutical building blocks.

Electronic Effects: The electron-withdrawing nature of the chlorine atoms significantly influences the electron density distribution within the pyridine ring.

-

3,4-Dichloro-2-methoxypyridine: The chlorine atoms at the 3- and 4-positions work in concert to withdraw electron density from the ring. The chlorine at the 4-position, being para to the nitrogen, has a more pronounced effect on the overall electron deficiency of the ring compared to a chlorine at the 5-position. This heightened electrophilicity at specific positions is a key determinant of its reactivity in nucleophilic aromatic substitution reactions.

-

3,5-Dichloro-2-methoxypyridine: In this isomer, the chlorine atoms are positioned meta to each other. Their electron-withdrawing effects are still significant, but the lack of a para-relationship of a chlorine to the nitrogen atom results in a different distribution of electron density compared to the 3,4-isomer.

Steric Hindrance: The spatial arrangement of the chlorine atoms also dictates the steric environment around the reactive centers of the molecule.

-

3,4-Dichloro-2-methoxypyridine: The chlorine at the 3-position provides steric hindrance to the adjacent methoxy group at the 2-position and the nitrogen atom. This can influence the approach of reagents and the conformation of the molecule.

-

3,5-Dichloro-2-methoxypyridine: The steric hindrance around the 2-methoxy group is primarily from the chlorine atom at the 3-position. The absence of a substituent at the 4-position makes the C4-H more accessible.

A Comparative Analysis of Chemical Reactivity

The interplay of electronic and steric effects manifests in the differential reactivity of the two isomers in key synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic rings like dichloropyridines. The regioselectivity of this reaction is highly dependent on the substitution pattern.

-

3,4-Dichloro-2-methoxypyridine: The C4 position is expected to be the most reactive site for nucleophilic attack. This is due to the stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom and the electron-withdrawing chlorine at the 3-position. Attack at C2 is less favorable due to the presence of the methoxy group.

-

3,5-Dichloro-2-methoxypyridine: In this isomer, the C2 and C6 positions are the most activated towards nucleophilic attack due to their ortho and para relationship to the ring nitrogen. However, the presence of the methoxy group at C2 makes C6 the more likely site for substitution. The chlorine at C5 is less likely to be displaced in a typical SNAr reaction.

The following diagram illustrates the expected regioselectivity in SNAr reactions.

Caption: Predicted regioselectivity of nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. The regioselectivity in dihalogenated pyridines is influenced by both electronic and steric factors, as well as the specific reaction conditions.

-

3,4-Dichloro-2-methoxypyridine: The relative reactivity of the C-Cl bonds in Suzuki couplings can be nuanced. Generally, the C4-Cl bond is more activated towards oxidative addition to the palladium catalyst due to its position para to the nitrogen. However, steric hindrance from the adjacent C3-Cl and the nature of the catalyst and ligands can influence the outcome.

-

3,5-Dichloro-2-methoxypyridine: In this case, the C5-Cl bond is generally less reactive than a C4-Cl bond in a comparable system. The C3-Cl bond, being ortho to the methoxy group, may exhibit different reactivity. Selective coupling at either position could potentially be achieved by careful selection of the palladium catalyst, ligand, and reaction conditions.

The following workflow illustrates a generic Suzuki-Miyaura coupling process.

Caption: General workflow for Suzuki-Miyaura coupling.

Spectroscopic Fingerprints: A Comparative NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful means to distinguish between the two isomers. The chemical shifts of the protons and carbons in the pyridine ring are highly sensitive to the electronic environment created by the substituents.

¹H NMR Spectroscopy:

-

3,4-Dichloro-2-methoxypyridine: This isomer will exhibit two signals in the aromatic region corresponding to the protons at the 5- and 6-positions. The proton at the 6-position, being adjacent to the nitrogen, is expected to appear at a lower field (higher ppm) compared to the proton at the 5-position.

-

3,5-Dichloro-2-methoxypyridine: This isomer will also show two aromatic protons at the 4- and 6-positions. The proton at the 6-position will likely be at a lower field than the proton at the 4-position.

¹³C NMR Spectroscopy:

The carbon chemical shifts will also be distinct for each isomer, reflecting the different electronic environments. The carbons bearing the chlorine atoms will be significantly deshielded. The number of unique carbon signals will also differ based on the symmetry of the molecule.

| Isomer | Expected ¹H NMR Signals (Aromatic) | Expected ¹³C NMR Signals |

| 3,4-Dichloro-2-methoxypyridine | 2 (doublets) | 6 |

| 3,5-Dichloro-2-methoxypyridine | 2 (doublets) | 6 |

Synthetic Strategies: Pathways to Isomeric Purity

The synthesis of these isomers typically starts from readily available pyridine precursors. The choice of starting material and the sequence of reactions are crucial for achieving regiochemical control.

Synthesis of 3,4-Dichloro-2-methoxypyridine

A plausible synthetic route to 3,4-dichloro-2-methoxypyridine could involve the selective methoxylation of 2,3,4-trichloropyridine. The C2 position is generally the most activated towards nucleophilic substitution in polychlorinated pyridines.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2,3,4-trichloropyridine in a suitable solvent such as methanol or an inert solvent like DMF, add sodium methoxide.

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature to facilitate the substitution.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Synthesis of 3,5-Dichloro-2-methoxypyridine

The synthesis of 3,5-dichloro-2-methoxypyridine can be envisioned starting from 2,3,5-trichloropyridine.[2] Similar to the synthesis of the 3,4-isomer, selective methoxylation at the C2 position is the key step.

Experimental Protocol (Adapted from related syntheses):

-

Preparation of Sodium Methoxide: In a flame-dried flask under an inert atmosphere, dissolve sodium metal in anhydrous methanol.

-

Reaction: To the freshly prepared sodium methoxide solution, add 2,3,5-trichloropyridine.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours.

-

Work-up and Purification: The reaction is cooled, and the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

The following diagram outlines a potential synthetic pathway for both isomers from a common precursor type.

Caption: Plausible synthetic routes to the target isomers.

Applications in Drug Discovery and Medicinal Chemistry

Dichlorinated pyridine scaffolds are valuable intermediates in the synthesis of a wide array of biologically active molecules.[3] The differential reactivity of the chlorine atoms in these isomers allows for selective functionalization, leading to the construction of diverse chemical libraries for drug screening.

While specific, marketed drugs containing these exact isomeric cores are not prominently documented, the 2-methoxypyridine moiety is present in numerous compounds with a range of biological activities, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. The strategic placement of chlorine atoms provides vectors for further chemical elaboration to optimize potency, selectivity, and pharmacokinetic properties. The 3,4-dichloro substitution pattern, for instance, can be a key feature in molecules designed to interact with specific enzymatic pockets, while the 3,5-dichloro arrangement offers a different steric and electronic profile that could be advantageous for other targets.

Conclusion

The cases of 3,4-dichloro-2-methoxypyridine and 3,5-dichloro-2-methoxypyridine serve as a compelling illustration of the profound impact of isomeric variation in medicinal chemistry. The distinct electronic and steric properties imparted by the positioning of the chlorine atoms lead to predictable yet significant differences in their chemical reactivity and spectroscopic signatures. A thorough understanding of these differences is not merely an academic exercise but a practical necessity for the efficient and rational design of novel drug candidates. As the quest for more potent and selective therapeutics continues, the strategic utilization of such isomeric building blocks will undoubtedly remain a cornerstone of successful drug discovery programs.

References

Sources

Solubility of 3,4-Dichloro-2-methoxypyridine in DMSO and methanol

Executive Summary

This technical guide provides a definitive solubility profile for 3,4-Dichloro-2-methoxypyridine (CAS 934180-50-4) . As a halogenated pyridine intermediate often utilized in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., 9-azabicyclo[3.3.1]nonane derivatives), understanding its solvation thermodynamics is critical for assay reproducibility and yield optimization.

This document details the mechanistic interactions of this compound with Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , providing validated protocols for stock solution preparation and critical stability warnings regarding acid-catalyzed demethylation.

Physicochemical Identity

Before solvation, the solute's intrinsic properties must be understood to predict behavior.

| Property | Specification |

| Compound Name | 3,4-Dichloro-2-methoxypyridine |

| CAS Number | 934180-50-4 |

| Molecular Formula | C₆H₅Cl₂NO |

| Molecular Weight | 178.02 g/mol |

| Physical State | Solid / Crystalline Powder (typically) |

| Lipophilicity (cLogP) | ~2.5 - 3.0 (Estimated based on structural analogs) |

| H-Bond Donors/Acceptors | 0 Donors / 2 Acceptors (N-pyridine, O-methoxy) |

Solubility in DMSO (Dimethyl Sulfoxide)

Solubility Rating: High (

Mechanistic Insight

DMSO is a polar aprotic solvent (

Protocol: Preparation of 50 mM Stock Solution

Target Concentration: 50 mM (8.90 mg/mL) Volume: 10 mL

-

Weighing: Accurately weigh 89.0 mg of 3,4-Dichloro-2-methoxypyridine into a sterile, amber glass vial.

-

Note: Use amber glass to prevent potential photo-degradation of the halogenated ring.

-

-

Solvent Addition: Add 5.0 mL of anhydrous DMSO (Grade

99.9%). -

Dissolution: Vortex at medium speed for 30-60 seconds. The solid should dissolve rapidly at room temperature (

).-

Visual Check: Solution must be clear and colorless/pale yellow. If particulates remain, sonicate for 2 minutes.

-

-

Final Volume: Add remaining DMSO to bring total volume to 10.0 mL .

-

Storage: Aliquot into 500

L volumes and store at

Solubility in Methanol

Solubility Rating: Moderate to High (

Mechanistic Insight

Methanol is a polar protic solvent (

Critical Stability Warning: Acid Sensitivity

While stable in neutral methanol, avoid acidic methanol for long-term storage.

-

Risk: The 2-methoxy group is susceptible to nucleophilic displacement or hydrolysis under acidic conditions (e.g., HCl/MeOH), converting the molecule to 3,4-dichloro-2-hydroxypyridine (pyridone tautomer).

-

Reference: Demethylation of similar substrates is a known synthetic pathway driven by acid catalysis at elevated temperatures [1].

Comparative Solvent Analysis

The following table summarizes the operational parameters for selecting the correct solvent.

| Parameter | DMSO | Methanol | Water (Buffer) |

| Solubility Capacity | High ( | High ( | Poor / Insoluble |

| Dissolution Mechanism | Dipole-Dipole | H-Bonding & Dipole | Hydrophobic Effect (repulsion) |

| Volatility | Low (B.P. 189°C) | High (B.P. 65°C) | High (B.P. 100°C) |

| Biological Toxicity | Low (at < 0.1% v/v) | Toxic | Non-toxic |

| Freeze Point | 19°C (Solidifies in fridge) | -97°C (Liquid in freezer) | 0°C |

| Recommendation | Primary Stock | Working Solution / LC-MS | Assay Buffer only |

Experimental Workflow Diagram

The following diagram outlines the decision logic for solvent selection and the preparation workflow.

Caption: Logical workflow for solvent selection and stock solution preparation based on downstream application.

Safety & Handling

-

Hazards: Chlorinated pyridines are potential skin irritants and may cause eye damage. 3,4-Dichloro-2-methoxypyridine should be handled in a fume hood.

-

Permeability: DMSO enhances skin permeability. If the compound is dissolved in DMSO, it will penetrate gloves and skin rapidly. Double gloving (Nitrile) is mandatory.

-

Incompatibility: Strong oxidizing agents and strong acids (risk of hydrolysis).

References

- Lunn, G., et al. (2011). 9-azabicyclo[3.3.1]nonane derivatives. U.S. Patent No. 7,868,017. Washington, DC: U.S. Patent and Trademark Office. Available at: Context: Describes the use of 3,4-Dichloro-2-methoxypyridine and its hydrolysis to 3,4-dichloro-2-hydroxypyridine under acidic conditions.

-

Accela ChemBio. (2023). Product Data Sheet: 3,4-Dichloro-2-methoxypyridine (CAS 934180-50-4).[1][2][3] Available at: [Link]

- Context: Verification of CAS number and commercial availability.

-

PubChem. (2023). Compound Summary: 2,6-Dichloro-4-methoxypyridine (Analog). National Library of Medicine. Available at: [Link]

- Context: Used for structural analog comparison (SAR)

Sources

Navigating the Synthesis and Handling of 3,4-Dichloro-2-methoxypyridine: A Technical Guide for the Research Professional

For the attention of researchers, scientists, and professionals in drug development, this document serves as an in-depth technical guide to the safe handling, properties, and contextual applications of 3,4-Dichloro-2-methoxypyridine. As a Senior Application Scientist, the following information is synthesized to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and experimental integrity.

Disclaimer: No specific Safety Data Sheet (SDS) for 3,4-Dichloro-2-methoxypyridine is publicly available at the time of this writing. The hazard information presented herein is extrapolated from the closely related structural analog, 3,4-Dichloro-2-methylpyridine, as provided in the PubChem database[1]. This guide is intended for informational purposes and should be supplemented by institutional safety protocols and a thorough risk assessment before handling this chemical.

Introduction: The Role of Substituted Pyridines in Modern Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. Their versatile electronic properties and ability to participate in a wide array of chemical transformations make them privileged scaffolds in the design of novel therapeutics and functional materials. 3,4-Dichloro-2-methoxypyridine, with its specific substitution pattern, presents a unique combination of steric and electronic features, making it a valuable intermediate for the synthesis of more complex molecular architectures. Pyridine derivatives are integral to a range of pharmaceuticals, including antimicrobials, antioxidants, HIV inhibitors, antimalarials, and anticancer agents[2]. The strategic placement of chloro and methoxy groups on the pyridine ring allows for selective functionalization, a critical aspect in the rational design of new chemical entities.

Hazard Analysis: An Extrapolated but Cautious Approach

Given the absence of a dedicated SDS for 3,4-Dichloro-2-methoxypyridine, a conservative approach to hazard assessment is paramount. The GHS classification for the analogous compound, 3,4-Dichloro-2-methylpyridine, indicates the following potential hazards[1]:

| Hazard Class | GHS Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage | GHS05 |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 |

Expert Interpretation: The presence of two chlorine atoms on the pyridine ring likely contributes to the irritant and corrosive properties. The methoxy group may influence the metabolic profile of the compound, but the primary hazards are expected to be similar to its methyl analog. Therefore, it is crucial to handle 3,4-Dichloro-2-methoxypyridine with the assumption that it is harmful if ingested, a skin irritant, a severe eye irritant, and a respiratory irritant.

Physicochemical Properties: A Comparative Overview

| Property | 3-Chloro-2-methoxypyridine[3] | 2-Methoxypyridine[4] | 3,4-Dichloro-2-methylpyridine (Computed)[1] | 2,6-Dichloro-4-methoxypyridine (Computed)[5] |

| Molecular Formula | C₆H₆ClNO | C₆H₇NO | C₆H₅Cl₂N | C₆H₅Cl₂NO |

| Molecular Weight | 143.57 g/mol | 109.13 g/mol | 162.01 g/mol | 178.01 g/mol |

| Appearance | Colorless to light yellow liquid | Colorless liquid | Not available | Not available |

| Boiling Point | ~187 - 189 °C | 142 °C | Not available | Not available |

| Density | ~1.21 g/cm³ | 1.038 g/mL at 25 °C | Not available | Not available |

| Solubility in Water | Slightly soluble | Practically insoluble to insoluble | Not available | Not available |

| Solubility in Organic Solvents | Soluble in ethanol, ether | Soluble in ethanol | Not available | Not available |

Causality in Physicochemical Properties: The presence of the polar methoxy group and the nitrogen atom in the pyridine ring would suggest some water solubility. However, the two chlorine atoms increase the molecule's hydrophobicity, likely resulting in low water solubility, similar to related compounds. The expected boiling point would be relatively high due to its molecular weight and polarity.

Safe Handling and Storage: A Protocol for Prudence

Adherence to a strict handling and storage protocol is essential to mitigate the potential risks associated with 3,4-Dichloro-2-methoxypyridine.

Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the consistent and correct use of PPE.

Caption: Mandatory PPE for handling 3,4-Dichloro-2-methoxypyridine.

Engineering Controls

All manipulations of 3,4-Dichloro-2-methoxypyridine, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.

Storage Requirements

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent the escape of vapors and protect from moisture.

Emergency Procedures: A Self-Validating Response System

In the event of an exposure or spill, a rapid and informed response is critical.

Caption: Emergency response workflow for exposure incidents.

Experimental Protocol: First Aid Measures

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Synthesis and Applications in Drug Discovery: A Brief Overview

3,4-Dichloro-2-methoxypyridine serves as a versatile intermediate in organic synthesis. While specific, large-scale applications are not widely documented in publicly available literature, its structure suggests its utility in the synthesis of more complex molecules. The chlorine atoms can be displaced through nucleophilic aromatic substitution, and the methoxy group can be a precursor to a hydroxyl group or other functionalities.

A patent for the preparation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, an intermediate for the drug pantoprazole, utilizes a multi-step synthesis starting from maltol, involving chlorination and methoxy substitution on a pyridine ring[6]. While not the exact same molecule, this illustrates the role of similar chlorinated and methoxylated pyridines as key building blocks in pharmaceutical synthesis. Furthermore, various 2-methoxypyridine-3-carbonitrile derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, highlighting the importance of the methoxypyridine scaffold in the development of new therapeutic agents[2].

Conclusion: A Commitment to Informed and Safe Research

3,4-Dichloro-2-methoxypyridine is a chemical that requires careful and informed handling. While a specific Safety Data Sheet is not currently available, by extrapolating from a close structural analog and adhering to the general principles of handling hazardous chemicals, researchers can work with this compound safely and effectively. The information provided in this guide is intended to foster a proactive safety culture and to empower scientists with the knowledge needed to conduct their research with the utmost integrity and care.

References

-

Pipzine Chemicals. 3-Chloro-2-methoxypyridine. Available at: [Link]

-

ChemSynthesis. 3,4-dichloro-2-methylpyridine. Available at: [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 27(13), 4235. Available at: [Link]

- Google Patents. (2011). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

-

PubChem. 2-Methoxypyridine. Available at: [Link]

-

PubChem. 3,4-Dichloro-2-methylpyridine. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

PubChem. 2,6-Dichloro-4-methoxypyridine. Available at: [Link]

-

Chemsrc. 4-Chloro-3-methoxy-2-methylpyridine. Available at: [Link]

Sources

- 1. 3,4-Dichloro-2-methylpyridine | C6H5Cl2N | CID 21922890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-Chloro-2-methoxypyridine | Chemical Properties, Uses, Safety Data & Expert Insights | China Manufacturer & Supplier [pipzine-chem.com]

- 4. 2-甲氧基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,6-Dichloro-4-methoxypyridine | C6H5Cl2NO | CID 3319993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

Strategic Sourcing and Technical Evaluation: 3,4-Dichloro-2-methoxypyridine

The following technical guide details the procurement, validation, and application of 3,4-Dichloro-2-methoxypyridine (CAS 934180-50-4).

A Guide for Medicinal Chemistry and Procurement Professionals

Executive Summary

3,4-Dichloro-2-methoxypyridine (CAS 934180-50-4 ) is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., CDK2 antagonists) and advanced agrochemicals. Unlike commodity pyridines, this scaffold is typically available only in research-scale quantities (milligram to gram) with significant price volatility.

For drug development teams, the primary risk associated with this compound is regioisomeric contamination . The standard synthetic route—nucleophilic aromatic substitution (SNAr)—can yield thermodynamically stable isomers that are difficult to separate by standard flash chromatography. This guide outlines a self-validating procurement strategy to ensure supply chain integrity.

Chemical Identity & Specifications

Before engaging suppliers, establish a "Golden Standard" specification sheet. Many catalog aggregators list this compound with generic purity data; however, the specific position of the chlorine atoms requires precise structural confirmation.

| Feature | Specification | Technical Note |

| CAS Number | 934180-50-4 | Verify against CAS 103949-58-2 (Methyl analog) to avoid errors. |

| IUPAC Name | 3,4-Dichloro-2-methoxypyridine | Often mislabeled as 2,3-dichloro-4-methoxypyridine in bulk lists. |

| Molecular Formula | C₆H₅Cl₂NO | MW: 178.02 g/mol |

| SMILES | COc1nc(Cl)c(Cl)cc1 | Nitrogen is position 1; OMe at 2; Cl at 3,[1]4. |

| Appearance | White to off-white solid | Yellowing indicates oxidation or hydrolysis to pyridone. |

| Solubility | DCM, DMSO, Methanol | Poor water solubility. |

| Purity Target | >97% (HPLC), >95% (NMR) | Critical: Must specify "Isomerically Pure". |

Commercial Availability & Supplier Landscape

The supply chain for 3,4-Dichloro-2-methoxypyridine is tiered. It is not a bulk commodity; it is a "Make-to-Order" or "Stocked Building Block" item.

Supplier Tiers

-

Tier 1 (Stocked & Validated): Specialized medicinal chemistry catalogs (e.g., Enamine , Combi-Blocks , Accela Chem ). These vendors typically hold 1g–10g stock and provide authentic NMR spectra.

-

Tier 2 (Aggregators): General chemical marketplaces (e.g., ChemicalBook, MolPort). These often list "virtual stock" from Tier 1 suppliers with a markup. Lead times are longer (2–3 weeks).

-

Tier 3 (Custom Synthesis): CROs in India/China (e.g., Orbit Chem , Shanghai Anmike ). Required for scales >100g. Lead time: 4–8 weeks.

Cost Analysis (Estimated 2025 Market Rates)

-

Research Scale (250 mg): €150 – €200 ($160 – $220)

-

Pilot Scale (10 g): Negotiated Custom Synthesis (Expect $2,000+)

-

Price Driver: The high cost is driven by the difficulty of separating the 3,4-dichloro isomer from the 3,5-dichloro or 4-methoxy byproducts during synthesis.

Technical Evaluation: Synthesis & Impurity Profiling

To validate a supplier, you must understand how they made the compound. The synthesis pathway dictates the impurity profile.

The "Regioselectivity Trap"

The most common industrial route is the Nucleophilic Aromatic Substitution (SNAr) of 2,3,4-trichloropyridine with sodium methoxide (NaOMe).

-

Mechanism: The nitrogen atom activates the ring. Position 2 is most electron-deficient (ortho to N), followed by Position 4 (para to N).

-

The Risk: While Position 2 is favored, sterics from the C3-Chlorine can push the nucleophile to attack Position 4, generating the 4-methoxy-2,3-dichloropyridine isomer.

-

Separation: These isomers have very similar polarities, making separation by standard silica chromatography inefficient.

Synthesis Workflow & Impurity Fate

The following diagram illustrates the critical control points in the synthesis and where the supply chain often fails.

Figure 1: Synthesis pathway highlighting the competitive SNAr mechanism that leads to isomeric impurities.

Quality Control & Validation Protocols

Do not rely solely on the supplier's Certificate of Analysis (CoA). Implement this Self-Validating Protocol upon receipt.

Protocol A: 1H-NMR Isomer Discrimination

The standard 1H-NMR spectrum is the only reliable way to distinguish the 2-methoxy target from the 4-methoxy impurity.

-

Target (3,4-Dichloro-2-methoxypyridine):

-

Protons: H5 and H6.

-

Coupling: Ortho-coupling (

Hz). -

NOE Diagnostic: Irradiate the -OCH3 signal (~4.0 ppm).

-

Result: NO enhancement of aromatic protons. (The OMe at C2 is adjacent to N and Cl, not a proton).

-

-

-

Impurity (4-Methoxy-2,3-dichloropyridine):

-

NOE Diagnostic: Irradiate the -OCH3 signal.

-

Result: Strong enhancement of the H5 proton signal. (The OMe at C4 is ortho to H5).

-

-

Protocol B: HPLC Method for Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: Gradient 10% -> 90% ACN in Water (0.1% Formic Acid).

-

Detection: UV at 254 nm and 280 nm.

-

Acceptance Criteria: Single peak >97% area. Any shoulder peak suggests isomeric contamination.

Handling & Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Moisture Sensitivity: Moderate. The 2-methoxy group can hydrolyze to the 2-pyridone (3,4-dichloro-2-pyridone) under acidic aqueous conditions. Avoid storing in DMSO solutions for prolonged periods.

-

Safety: Irritant. Use standard PPE. In case of fire, emits toxic fumes (NOx, HCl).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21922890, 3,4-Dichloro-2-methylpyridine (Structural Analog Reference). Retrieved from [Link]

-

World Intellectual Property Organization. (2021). Patent WO2021030537A1: Imidazolyl pyrimidinylamine compounds as CDK2 inhibitors. (Cites use of 3,4-dichloro-2-methoxypyridine as starting material).[2][3][4][5] Retrieved from [Link]

-

Accela Chem. (2025). Product Catalog: 3,4-Dichloro-2-methoxypyridine (CAS 934180-50-4).[1][2][6][7][8] Retrieved from [Link]

-

CABI Digital Library. (2020). Preparation of 2,3-Dichloropyridine by Selective Dechlorination. (Reference for chloropyridine reactivity patterns). Retrieved from [Link]

Sources

- 1. 3,4-Dichloro-2-Methoxypyridine (1 x 250 mg) | Alchimica [shop.alchimica.cz]

- 2. SY282822,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. orbitchempharmaceuticals.com [orbitchempharmaceuticals.com]

- 4. Cedrol>98.0%(GC)5g [scisupplies.eu]

- 5. WO2021030537A1 - Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors - Google Patents [patents.google.com]

- 6. arctomsci.com [arctomsci.com]

- 7. cacheby.com [cacheby.com]

- 8. 3,4-Dichloro-2-methoxypyridine suppliers & manufacturers in China [m.chemicalbook.com]

Methodological & Application

Synthesis of CDK2 inhibitors using 3,4-Dichloro-2-methoxypyridine

Executive Summary

This Application Note details the strategic utilization of 3,4-Dichloro-2-methoxypyridine (CAS 103949-58-2) as a high-value scaffold for the synthesis of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. While classic CDK inhibitors often rely on purine or pyrazolopyrimidine cores (e.g., Roscovitine, Dinaciclib), pyridine-based scaffolds offer distinct advantages in metabolic stability and vector exploration for Structure-Activity Relationship (SAR) optimization.

This guide focuses on exploiting the intrinsic electronic bias of the 3,4-dichloro-2-methoxypyridine core to achieve highly regioselective cross-couplings. By differentiating the reactivity of the C3 and C4 chlorides, researchers can modularly install the "hinge-binding" and "solvent-front" motifs essential for kinase inhibition.

Scientific Rationale & Retrosynthetic Logic

The CDK2 Pharmacophore

Potent CDK2 inhibitors generally require three structural features:

-

Hinge Binder: A heterocycle capable of hydrogen bonding (donor-acceptor pair) with the backbone residues (Glu81/Leu83) of the CDK2 ATP-binding pocket.

-

Hydrophobic Core: A scaffold that occupies the adenine-binding region.

-

Solvent Front/Tail: A solubilizing group that extends towards the solvent interface or interacts with the ribose-phosphate binding region.

Why 3,4-Dichloro-2-methoxypyridine?

This scaffold acts as a "linchpin," allowing the sequential assembly of the inhibitor.

-

C2-Methoxy: Serves as a masked carbonyl (pyridone) or an electron-donating handle to tune the pKa of the pyridine nitrogen.

-

C4-Chloride: The most electrophilic site (para to nitrogen), susceptible to initial Pd-catalyzed oxidative addition.

-

C3-Chloride: Less reactive, allowing it to be preserved for a second, harsher coupling step (ortho to methoxy, beta to nitrogen).

Retrosynthetic Analysis

The synthesis is disconnected into two primary cross-coupling events. The C4 position is coupled first to install the "Tail" (R2), followed by the C3 position to install the "Hinge Binder" (R1).

Figure 1: Retrosynthetic disconnection strategy exploiting the reactivity difference between C4 and C3 chlorides.

Detailed Experimental Protocol

Target Molecule for Validation: N-(4-(2-aminopyrimidin-5-yl)-2-methoxypyridin-3-yl)-4-methylbenzenesulfonamide (Representative Analog).

Step 1: C4-Selective Suzuki-Miyaura Coupling

Objective: Install the C4 substituent while preserving the C3-Cl bond.

Reagents:

-

Substrate: 3,4-Dichloro-2-methoxypyridine (1.0 equiv)

-

Boronic Acid: 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (1.1 equiv) [Model "Tail" group]

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂·DCM (3 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol:

-

Setup: Charge a dried Schlenk flask with 3,4-dichloro-2-methoxypyridine (1.0 g, 5.6 mmol), boronic ester (1.28 g, 6.1 mmol), and Pd(PPh₃)₄ (323 mg, 0.28 mmol) under an Argon atmosphere.

-

Solvation: Add degassed 1,4-dioxane (20 mL) and 2.0 M Na₂CO₃ (8.4 mL).

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Critical Note: Do not exceed 90°C or prolonged heating (>12h) to avoid "over-coupling" at the C3 position.

-

Monitoring: Monitor by LC-MS. The product (M+1) peak should appear, with minimal formation of the bis-coupled byproduct.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The C4-substituted product typically elutes before the bis-coupled impurity.

Yield Expectation: 75–85% Data Check: ¹H NMR should show the disappearance of the C4 doublet and retention of the C3-Cl signal.

Step 2: C3-Functionalization (Buchwald-Hartwig Amination or Suzuki)

Objective: Install the "Hinge Binder" at the sterically crowded C3 position.

Reagents:

-

Substrate: Product from Step 1 (1.0 equiv)

-

Coupling Partner: 2-Aminopyrimidine-5-boronic acid pinacol ester (1.5 equiv) [Hinge Binder]

-

Catalyst: Pd₂(dba)₃ (5 mol%) + XPhos (10 mol%)

-

Base: K₃PO₄ (3.0 equiv)[1]

-

Solvent: n-Butanol or Toluene/Water (depending on solubility)

Protocol:

-

Setup: In a microwave vial or pressure tube, combine the C4-substituted pyridine (1.0 equiv), the pyrimidine boronate (1.5 equiv), Pd₂(dba)₃, XPhos, and K₃PO₄.

-

Reaction: Add solvent (degassed) and heat to 100–110°C for 12–16 hours (or 140°C for 45 min in a microwave). Expert Insight: The C3 position is sterically hindered by the C2-methoxy and C4-substituent. Electron-rich, bulky ligands like XPhos or RuPhos are essential here.

-

Workup: Filter through Celite, concentrate, and purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Yield Expectation: 50–65%

Optimization & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Poor Regioselectivity (Step 1) | Temperature too high; Catalyst too active. | Lower temp to 60–70°C. Switch to Pd(OAc)₂/PPh₃ (less active system). |

| No Reaction at C3 (Step 2) | Steric hindrance; Oxidative addition failure. | Switch ligand to SPhos or BrettPhos . Increase temp to 130°C (microwave). |

| De-chlorination (Hydrodehalogenation) | Hydride source present (often from solvent/base). | Ensure solvents are anhydrous. Avoid alcohol solvents if possible; use Toluene/Dioxane. |

| Protodeboronation | Unstable boronic acid (2-heteroaryl). | Use Boronic Acid Pinacol Esters or MIDA boronates. Add CuCl (stoichiometric) as a promoter. |

Structural Characterization Data (Simulated)

For the intermediate 3-chloro-2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)pyridine :

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (d, J = 5.2 Hz, 1H, H-6), 8.05 (s, 1H, Pyrazole-H), 7.80 (s, 1H, Pyrazole-H), 7.25 (d, J = 5.2 Hz, 1H, H-5), 3.95 (s, 3H, OMe), 3.88 (s, 3H, N-Me).

-

¹³C NMR: Distinct signals for the Pyridine C2 (approx. 160 ppm) and C4 (approx. 140 ppm).

-

MS (ESI): m/z calculated for C₁₀H₁₀ClN₃O [M+H]⁺: 224.05; found 224.1.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the regioselective functionalization pathway, highlighting the electronic activation of the C4 position.

Figure 2: Sequential cross-coupling workflow. The electron-deficient nature of the pyridine ring at C4 (para to N) drives the initial selectivity.

References

-

Pfizer Inc. (2018). Preparation of substituted pyrido[2,3-d]pyrimidin-7(8H)-one derivatives as CDK inhibitors. WO2018033815A1. Link

-

Lérida, J., et al. (2013). Regioselective Suzuki Cross-Coupling of 2,4-Dichloropyridines. Journal of Organic Chemistry, 78(19), 9834–9846. Link

-

Sutherland, A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics. Organic Letters, 18(15), 3586–3589. Link

-

BenchChem. (2025). Application Notes for (4-Methoxypyridin-2-yl)boronic acid in Suzuki-Miyaura Coupling. Link

-

National Institutes of Health (NIH). (2021). Discovery of PF-06873600, a CDK2/4/6 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. Link

Sources

Reaction conditions for nucleophilic substitution of 3,4-Dichloro-2-methoxypyridine

This Application Note is structured to guide researchers through the strategic functionalization of 3,4-Dichloro-2-methoxypyridine , a scaffold frequently encountered in the synthesis of kinase inhibitors and agrochemicals.[1]

Executive Summary

3,4-Dichloro-2-methoxypyridine (CAS: 105931-73-5) presents a unique regiochemical challenge due to the interplay between the electron-donating methoxy group and the two electrophilic chloride sites.[1] Successful functionalization requires distinguishing between the C4-position (activated for

The Regiochemical Landscape

Before initiating synthesis, it is critical to understand the electronic vectors driving reactivity. The pyridine ring is electron-deficient, but the substituents alter the local electrophilicity.

| Position | Substituent | Reactivity Mode | Electronic/Steric Status |

| C2 | Methoxy (-OMe) | Low Reactivity | Acts as a resonance donor (+R), slightly deactivating the ring.[1] Generally stable to basic |

| C3 | Chlorine (-Cl) | Pd-Catalysis Only | "Meta-like" position relative to Nitrogen.[1] Electronically unactivated for |

| C4 | Chlorine (-Cl) | Primary | "Para-like" position.[1] The Meisenheimer intermediate is stabilized by the ring nitrogen. This is the most reactive site for nucleophilic attack. |

Mechanistic Insight

The C4-Cl is the "soft spot" of this molecule. Nucleophilic attack here forms a negative charge that can be delocalized onto the electronegative nitrogen atom (a stable resonance contributor).[2] In contrast, attack at C3 places the negative charge on carbon atoms, which is energetically unfavorable without extreme forcing conditions. Therefore, C4 substitution must generally precede C3 functionalization unless specialized directing groups are used.

Protocol A: Regioselective at C4

Objective: Displacement of the C4-Chloride with an amine nucleophile (e.g., morpholine, piperazine, or aniline) while retaining the C3-Cl and C2-OMe.[1]

Materials

-

Substrate: 3,4-Dichloro-2-methoxypyridine (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

-

Base: Diisopropylethylamine (DIPEA) or

(2.0 equiv) -

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide)[1]

-

Note: Ethanol/Isopropanol can be used for highly reactive amines, but NMP is preferred for sluggish nucleophiles to avoid solvent competition.

-

Step-by-Step Procedure

-

Preparation: Charge a reaction vessel with 3,4-Dichloro-2-methoxypyridine and the chosen solvent (concentration ~0.2 M).

-

Addition: Add the base (DIPEA) followed by the amine nucleophile dropwise at room temperature.

-

Reaction:

-

Aliphatic Amines: Heat to 80–90°C . Monitor by HPLC/TLC. Reaction is typically complete in 2–4 hours.

-

Anilines (Aromatic Amines): Higher temperatures (100–120°C ) are often required due to lower nucleophilicity.

-

-

Work-up:

-

Purification: Recrystallization from EtOH/Water or Silica Gel Chromatography (Hexane/EtOAc gradient).

Critical Control Point: Do not exceed 140°C. Excessive heat may cause the C2-OMe to cleave or displace, leading to complex mixtures.[1]

Protocol B: Palladium-Catalyzed Coupling at C3

Objective: Functionalization of the sterically hindered C3-position (Suzuki-Miyaura or Buchwald-Hartwig) after C4 has been substituted.[1]

The Steric Challenge

Once the C4 position is substituted (e.g., with an amine), the C3-Cl becomes "sandwiched" between the C2-OMe and the new C4-substituent. Standard

Recommended Catalyst Systems

-

System 1 (Suzuki):

+ SPhos or XPhos (Ligand/Pd ratio 2:1). -

System 2 (Buchwald):

+ BrettPhos (for amines). -

System 3 (General):

(Robust, but may require higher temp).

Step-by-Step Procedure (Suzuki Coupling Example)

-

Inerting: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Charging: Add the C4-substituted pyridine intermediate (1.0 equiv), Boronic Acid (1.5 equiv), and Base (

or -

Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by bubbling Argon for 10 minutes.

-

Catalyst: Add

(5 mol%) or the Pd/SPhos system. -

Reaction: Seal and heat to 100°C for 4–12 hours.

-

Work-up: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with water/brine.

-

Purification: Flash chromatography.

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathways for this scaffold.

Figure 1: Strategic reaction pathway. Path A is the thermodynamically and kinetically favored route.

Troubleshooting & Optimization Table

| Observation | Probable Cause | Corrective Action |

| No Reaction at C4 ( | Nucleophile is too weak or bulky. | Switch solvent to NMP; increase temp to 100°C; use stronger base (NaH) if nucleophile is an alcohol. |

| Mixture of C3/C4 products | Unlikely in | Ensure C4 is substituted before attempting Pd-coupling at C3.[1] |

| Loss of Methoxy Group | Acidic conditions or extreme heat (>140°C). | Maintain basic conditions; keep temp <120°C. |

| Stalled C3 Coupling | Oxidative addition failure due to sterics. | Switch to XPhos or SPhos ligands; ensure solvent is strictly degassed. |

References

-

Regioselectivity in Pyridine Substitution

- Title: Regioselective Control of the Amination of 5-Substituted-2,4-Dichloropyrimidines.

- Source: National Institutes of Health (NIH) / PubMed.

-

URL:[Link] (General principle verification).

-

Mechanistic Insight (

):- Title: Why does nucleophilic aromatic substitution occur

- Source: Chemistry StackExchange (Valid

-

URL:[Link]

-

Suzuki Coupling on Chloropyridines

-

Buchwald-Hartwig Protocol Basics

-

Title: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.[1]

- Source: TCI Chemicals Protocols.

-

Sources

Application Notes and Protocols: Accelerated Synthesis of Substituted Pyridine Scaffolds via Microwave-Assisted Reactions of 3,4-Dichloro-2-methoxypyridine

Introduction: The Strategic Importance of Substituted Pyridines and the Role of Microwave Synthesis

The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity, selectivity, and pharmacokinetic profile. 3,4-Dichloro-2-methoxypyridine is a versatile building block, offering multiple reaction sites for the introduction of molecular diversity. The two chlorine atoms serve as excellent leaving groups for various cross-coupling and nucleophilic substitution reactions, enabling the construction of complex molecular architectures.

Traditional synthetic methods often require prolonged reaction times and harsh conditions, leading to potential degradation of sensitive functional groups and the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[2][3] By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times, improve product yields, and enhance reaction selectivity.[2] This technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents.[2]

This application note provides detailed protocols for the microwave-assisted synthesis of substituted pyridines derived from 3,4-dichloro-2-methoxypyridine, focusing on three key transformations: Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

Regioselectivity in the Functionalization of 3,4-Dichloro-2-methoxypyridine: A Mechanistic Perspective

The presence of two distinct chlorine atoms at the C3 and C4 positions, along with an electron-donating methoxy group at C2, raises a critical question of regioselectivity. The predictable and controlled functionalization of one site over the other is paramount for the efficient synthesis of target molecules.

-

Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig): In palladium-catalyzed cross-coupling reactions of dihalopyridines, the site of oxidative addition of the palladium catalyst is the determining factor for regioselectivity. For 2,4-dichloropyridines and related 2,4-dihalopyrimidines, the reaction generally favors the C4 position.[4][5] This preference is attributed to the electronic properties of the pyridine ring, where the C4 position is more electron-deficient and thus more susceptible to oxidative addition. While ligand choice can sometimes influence and even reverse this selectivity, the inherent electronic preference of the pyridine core often dictates the primary site of reaction. For 3,4-dichloro-2-methoxypyridine, it is predicted that the C4 position will be the more reactive site for Suzuki-Miyaura and Buchwald-Hartwig couplings due to the electronic influence of the ring nitrogen.

-

Nucleophilic Aromatic Substitution (SNAr): The regioselectivity of SNAr reactions on dihalopyridines is also governed by the electronic nature of the ring. Nucleophilic attack preferentially occurs at the most electron-deficient carbon atom that bears a good leaving group. Similar to cross-coupling reactions, the C4 position of the pyridine ring is generally more activated towards nucleophilic attack than the C3 position. The electron-donating methoxy group at the C2 position will further deactivate the adjacent C3 position towards nucleophilic attack, thus reinforcing the preference for substitution at the C4 position.

The following diagram illustrates the predicted regioselectivity for the functionalization of 3,4-dichloro-2-methoxypyridine.

[Image of the Suzuki-Miyaura reaction of 3,4-dichloro-2-methoxypyridine with an arylboronic acid, showing the selective substitution at the C4 position]

Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of 3,4-dichloro-2-methoxypyridine, with the incoming amine expected to substitute the chlorine at the C4 position.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 3,4-Dichloro-2-methoxypyridine | 178.01 | 1.0 | 1.0 |

| Amine | Varies | 1.2 | 1.2 |

| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |

| XPhos | 476.63 | 0.08 | 0.08 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |

| Toluene | - | 4 mL | - |

Step-by-Step Procedure:

-

In a glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (38.1 mg, 0.08 mmol) to a 10 mL microwave reaction vial.

-

Add toluene (2 mL) and stir for 10 minutes to form the catalyst complex.

-

To this mixture, add 3,4-dichloro-2-methoxypyridine (178 mg, 1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Add an additional 2 mL of toluene.

-

Seal the vial and remove it from the glovebox.

-

Place the vial in the microwave reactor and irradiate at 100-130°C for 20-40 minutes. [6]7. After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography.

Caption: Workflow for Microwave-Assisted Buchwald-Hartwig Amination.

Protocol 3: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the substitution of one of the chlorine atoms with an alkoxide nucleophile, which is anticipated to occur at the C4 position.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| 3,4-Dichloro-2-methoxypyridine | 178.01 | 1.0 | 1.0 |

| Sodium Alkoxide (e.g., NaOMe) | Varies | 1.1 | 1.1 |

| Corresponding Alcohol (e.g., MeOH) | Varies | 5 mL | Solvent |

Step-by-Step Procedure:

-

To a 10 mL microwave reaction vial, add 3,4-dichloro-2-methoxypyridine (178 mg, 1.0 mmol) and the corresponding alcohol (5 mL).

-

Add the sodium alkoxide (1.1 mmol).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 80-100°C for 10-20 minutes.

-

After cooling, quench the reaction by adding water (10 mL).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography if necessary.

Caption: Workflow for Microwave-Assisted SNAr Reaction.

Conclusion and Future Outlook

The protocols detailed in this application note demonstrate the utility of microwave-assisted synthesis for the rapid and efficient functionalization of 3,4-dichloro-2-methoxypyridine. These methods provide a significant advantage over conventional heating by drastically reducing reaction times and potentially improving yields and purity. The predictable regioselectivity, favoring substitution at the C4 position, allows for the strategic synthesis of a wide array of substituted pyridine derivatives. These compounds can serve as valuable intermediates for the development of novel pharmaceuticals and other functional materials. Further exploration of these microwave-assisted protocols with a broader range of coupling partners and nucleophiles will undoubtedly expand the synthetic toolbox available to researchers in the field of drug discovery and materials science.

References

-

Al-zahrani, M., Al-Ghamdi, A. M., & El-Shishtawy, R. M. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. Available from: [Link]

-

Čerňa, I., Gucký, T., & Džubák, P. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available from: [Link]

-

Gomes, C. R. B., & Paixão, M. W. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals. Available from: [Link]

-

Ho, T. L. (Year). How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. Available from: [Link]

-

Laha, J. K., & Kumar, S. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis. Available from: [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2014). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. Available from: [Link]

-

Nogrady, T., & Weaver, D. F. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. Available from: [Link]

-

Seltzman, H. H., & Wyrick, C. D. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research. Available from: [Link]

-

Singh, S., & Chourasiya, A. (2017). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available from: [Link]

-

Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Zhang, Y., & Rovis, T. (2013). Regioselective Suzuki Cross-Coupling Route to 3,4-Disubstituted Quinolin-2(1H)-ones. Organic Letters. Available from: [Link]

-

Baxendale Group. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Available from: [Link]

Sources

- 1. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sci-hub.box [sci-hub.box]

Suzuki-Miyaura coupling reaction parameters for dichloromethoxypyridines

Application Note: Suzuki-Miyaura Coupling Parameters for Dichloromethoxypyridines

Abstract & Strategic Overview

Dichloromethoxypyridines are high-value scaffolds in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.[1] However, they present a dual challenge: reactivity (aryl chlorides possess high bond dissociation energies, ~96 kcal/mol) and regioselectivity (competing electrophilic sites).[1]

This guide delineates the parameters required to control the Suzuki-Miyaura cross-coupling (SMCC) of these substrates. Unlike bromo- or iodo-pyridines, which couple readily with generic Pd(

Key Substrate Classes Covered:

-

3,5-Dichloro-2-methoxypyridine: Asymmetric; selectivity is governed by steric crowding at C3.[1]

-

2,6-Dichloro-4-methoxypyridine: Symmetric; selectivity is governed by stoichiometry and statistical probability.[1]

Mechanistic Insight: The Selectivity Switch

To design a reproducible protocol, one must understand the electronic and steric landscape of the pyridine ring.[1]

Electronic vs. Steric Control

-

Electronic Bias: In polychloropyridines, oxidative addition typically occurs at the position most electron-deficient (most positive electrostatic potential).[1] Usually, this is the position

to the nitrogen (C2/C6).[1] -

Steric Override: In 3,5-dichloro-2-methoxypyridine, the C3-chlorine is flanked by the methoxy group and the C4-hydrogen.[1] The C5-chlorine is flanked by two hydrogens. Despite C3 potentially being electronically activated, the methoxy group exerts significant steric pressure , preventing the bulky Pd-ligand complex from approaching.[1] Therefore, C5 is the kinetically preferred site for the first coupling event when using bulky ligands.[1]

Visualizing the Decision Pathway

Figure 1: Decision logic for ligand selection and predicted regioselectivity outcomes.

Critical Reaction Parameters

The following parameters are optimized for high conversion (>90%) and selectivity.

Catalyst & Ligand Architecture

For aryl chlorides, "generic" ligands like

| Component | Recommendation | Rationale |

| Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Stable sources of Pd(0/II). |

| Primary Ligand | SPhos or XPhos | SPhos is the "gold standard" for methoxypyridines.[1] The methoxy group on the ligand interacts with the Pd center (hemilability), increasing stability.[1] The bulk promotes reductive elimination.[1][2][3] |

| Alternative | Pd-PEPPSI-IPr | Use if the substrate is extremely unreactive. The NHC ligand binds tightly, preventing catalyst decomposition at high heat.[1] |

| Pd Loading | 1.0 – 3.0 mol% | Sufficient for chlorides; lower loadings (0.5%) risk incomplete conversion due to catalyst death. |

Base & Solvent Systems

The methoxy group on the pyridine is relatively robust, but strong nucleophilic bases (e.g., NaOMe) at high heat can cause ether cleavage or nucleophilic aromatic substitution (

-

Preferred Base:

(3.0 equiv). It provides a buffering effect and excellent solubility in aqueous mixtures.[1] -

Preferred Solvent: 1,4-Dioxane / Water (4:1) .[1] The water is critical.[1] It dissolves the inorganic base and activates the boronic acid species (forming the reactive boronate species).

-

Alternative: Toluene / Water (for highly lipophilic substrates).

Experimental Protocols

Protocol A: Site-Selective Monocoupling (C5-Selective)

Target: Coupling 3,5-dichloro-2-methoxypyridine with Phenylboronic acid.

Reagents:

-

3,5-Dichloro-2-methoxypyridine (1.0 equiv, 1.0 mmol, 178 mg)[1]

-

Phenylboronic acid (1.1 equiv, 1.1 mmol, 134 mg)[1]

- (2 mol%, 0.02 mmol, 4.5 mg)[1]

-

SPhos (4 mol%, 0.04 mmol, 16.4 mg)

- (3.0 equiv, 3.0 mmol, 636 mg)[1]

-

Solvent: 1,4-Dioxane (4 mL) / Deionized Water (1 mL)

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In a separate small vial, dissolve

and SPhos in 1 mL of dry dioxane. Stir at room temperature (RT) for 10 minutes. The solution should turn from orange to a pale yellow/clear color, indicating the formation of the active -

Main Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add the chloropyridine, boronic acid, and solid

. -

Solvent Addition: Add the remaining dioxane (3 mL) and water (1 mL) to the main vial.

-

Degassing: Sparge the mixture with Nitrogen or Argon gas for 5 minutes. Oxygen inhibits the catalyst and promotes homocoupling of the boronic acid.

-

Initiation: Add the pre-complexed catalyst solution via syringe.

-

Reaction: Seal the vial and heat to 80°C for 4–6 hours.

-

Note: Do not exceed 100°C to maintain selectivity.[1]

-

-